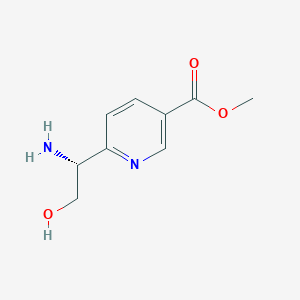
Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and a hydroxypropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are commonly employed.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoate.
Reduction: Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(2-fluoro-6-methoxyphenyl)-2-oxopropanoate: An oxidized derivative.
Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanol: A reduced derivative.
2-Fluoro-6-methoxyphenylboronic acid: A related boronic acid derivative.
Uniqueness
Methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a fluorine atom and a methoxy group in the aromatic ring enhances its chemical stability and potential for diverse applications.
Propriétés
Formule moléculaire |
C11H13FO4 |
|---|---|
Poids moléculaire |
228.22 g/mol |
Nom IUPAC |
methyl 3-(2-fluoro-6-methoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C11H13FO4/c1-15-10-5-3-4-8(12)7(10)6-9(13)11(14)16-2/h3-5,9,13H,6H2,1-2H3 |
Clé InChI |
AKSOBCSUJMVMGM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)F)CC(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-isopropyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13611913.png)







![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)


![Spiro[9-azabicyclo[3.3.1]nonane-3,5'-imidazolidine]-2',4'-dione](/img/structure/B13611985.png)
